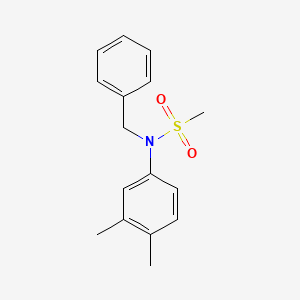![molecular formula C18H19N3O2 B5887080 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B5887080.png)
2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide, also known as DMF-DAA-AM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
Wirkmechanismus
2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide works by inhibiting PKC, an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is also involved in the regulation of ion channels and transporters, as well as the release of neurotransmitters. By inhibiting PKC, 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide has been shown to have several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage. 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide has also been shown to improve cognitive function in animal models of ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide is its potency as a PKC inhibitor. It has been shown to have a higher affinity for PKC than other PKC inhibitors such as staurosporine and bisindolylmaleimide. However, one limitation of 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide is its limited solubility in water, which can make it challenging to use in certain lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide. One direction is to further investigate its anti-tumor effects and potential use in cancer therapy. Another direction is to study its neuroprotective effects in more detail and explore its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is a need for further research on the safety and toxicity of 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide to determine its potential use in clinical settings.
Synthesemethoden
2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide can be synthesized using a multi-step process starting with the reaction of 3,4-dimethylphenylacetonitrile with 2-amino-5-dimethylaminofuran. The resulting product is then reacted with acryloyl chloride to produce 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide. The purity of the compound can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide has also been studied for its potential use in treating ischemic stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[5-(dimethylamino)furan-2-yl]-N-(3,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-5-6-15(9-13(12)2)20-18(22)14(11-19)10-16-7-8-17(23-16)21(3)4/h5-10H,1-4H3,(H,20,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEMNWNUFPBWNV-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(O2)N(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)N(C)C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-[5-(dimethylamino)furan-2-yl]-N-(3,4-dimethylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]isonicotinohydrazide](/img/structure/B5887001.png)
![N-(3-chloro-4-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5887004.png)
![4-(3-{[{2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5887010.png)
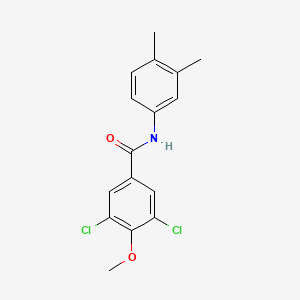
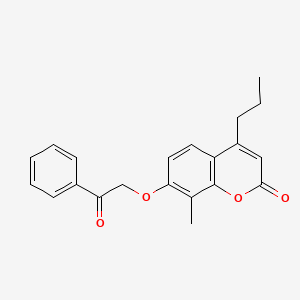
![methyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B5887032.png)
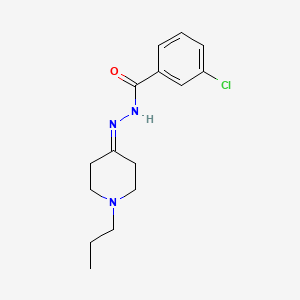
![N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5887044.png)
![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887046.png)
![3-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5887052.png)
![N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5887062.png)
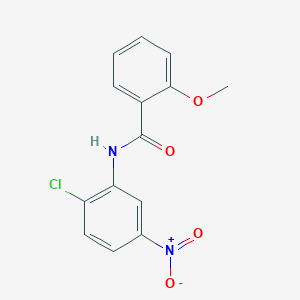
![N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5887075.png)
